MOCAc-PLGL(Dpa)AR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H68N14O15 |

|---|---|

Molecular Weight |

1093.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H68N14O15/c1-25(2)17-34(59-48(72)37-10-8-16-61(37)41(65)19-28-20-42(66)78-39-22-30(77-6)12-13-31(28)39)45(69)55-24-40(64)57-35(18-26(3)4)46(70)60-36(23-54-32-14-11-29(62(73)74)21-38(32)63(75)76)47(71)56-27(5)44(68)58-33(43(50)67)9-7-15-53-49(51)52/h11-14,20-22,25-27,33-37,54H,7-10,15-19,23-24H2,1-6H3,(H2,50,67)(H,55,69)(H,56,71)(H,57,64)(H,58,68)(H,59,72)(H,60,70)(H4,51,52,53)/t27-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

RQASLOJQHHELIQ-QJSKOQLASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MOCAc-PLGL(Dpa)AR

Abstract

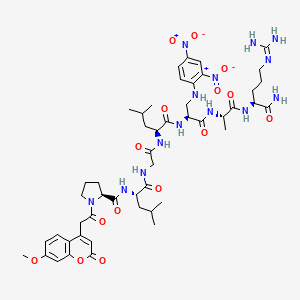

MOCAc-PLGL(Dpa)AR, with the full chemical name Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is a highly sensitive, fluorogenic peptide substrate used for the continuous assay of various matrix metalloproteinases (MMPs) and other select proteases.[1] Its mechanism of action is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of a 7-methoxycoumarin-4-yl)acetyl (Mca) group is internally quenched by a 2,4-dinitrophenyl (Dnp) group.[1] Enzymatic cleavage at the Glycine-Leucine bond separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence intensity.[2][3] This document provides a detailed overview of its chemical components, core mechanism, enzymatic specificity, kinetic parameters, and a standardized protocol for its application in research.

Chemical Structure and Components

The substrate is a synthetic peptide with specific functional groups that enable its use in FRET-based assays.

-

Fluorophore (Donor): Mca ((7-Methoxycoumarin-4-yl)acetyl) : This group, attached to the N-terminus, serves as the fluorescent donor. When excited, it is capable of transferring its energy to a nearby acceptor molecule. It has an excitation maximum at approximately 328 nm.

-

Peptide Sequence: Pro-Leu-Gly-Leu-Ala-Arg : This sequence is designed to be recognized and cleaved by multiple matrix metalloproteinases. The primary cleavage site is the amide bond between the glycine (Gly) and leucine (Leu) residues.

-

Quencher (Acceptor): Dpa (N-3-(2, 4-Dinitrophenyl)-L-2,3-diaminopropionyl) : The Dnp moiety, attached via a diaminopropionyl linker, functions as the FRET acceptor. The absorption spectrum of the Dnp group overlaps with the emission spectrum of the Mca group, allowing for efficient quenching of fluorescence when the two are in close proximity.

Core Mechanism of Action: FRET

The functionality of this compound is based on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two chromophores.

-

Quenched State (Intact Substrate) : In the full-length peptide, the Mca donor and Dnp acceptor are held in close proximity (typically within 10-100 Å). When the Mca fluorophore is excited by an external light source (e.g., 328 nm), it transfers its energy non-radiatively to the Dnp quencher. This energy is then dissipated as heat, resulting in minimal to no fluorescence emission from the Mca group.

-

Fluorescent State (Cleaved Substrate) : When a competent protease, such as an MMP, is present, it recognizes the PLGL sequence and hydrolyzes the peptide bond between Glycine and Leucine. This cleavage event separates the Mca-containing fragment from the Dpa-containing fragment. With the quencher no longer in proximity, the energy transfer is disrupted.

-

Signal Generation : Upon excitation, the liberated Mca fluorophore now emits its energy as fluorescent light, with an emission maximum around 393-420 nm. The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for the quantitative measurement of protease activity.

Caption: FRET mechanism of this compound cleavage.

Enzymatic Specificity and Kinetic Data

This compound is a broad-spectrum substrate for matrix metalloproteinases. While it is highly sensitive, it is not entirely specific to a single MMP, which makes it suitable for assessing total MMP activity in a sample. An elongated version of the substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6), has been shown to have improved specificity constants for certain collagenases and TACE.

The substrate is known to be cleaved by a wide range of MMPs, including:

-

MMP-1 (Collagenase-1)

-

MMP-2 (Gelatinase-A)

-

MMP-7 (Matrilysin)

-

MMP-8 (Collagenase-2)

-

MMP-9 (Gelatinase-B)

-

MMP-12 (Macrophage elastase)

-

MMP-13 (Collagenase-3)

-

MMP-14 (MT1-MMP)

-

As well as Cathepsin D and Cathepsin E

Table 1: Reported Specificity Constants (kcat/Km) for MMPs with Fluorogenic Substrates Note: Kinetic parameters can vary based on experimental conditions (e.g., buffer, pH, temperature). Data for the specific this compound substrate is often consolidated with similar substrates in literature.

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2.1 x 10⁵ | |

| MMP-8 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2.0 x 10⁵ | |

| MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 9.0 x 10⁵ | |

| MMP-14 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 3.0 x 10⁵ |

Role in Signaling Pathway Analysis

This compound does not possess its own signaling activity. Rather, it is a tool to quantify the enzymatic output of signaling pathways that regulate MMP expression and activation. MMPs are critical downstream effectors in numerous physiological and pathological processes, including inflammation, wound healing, and cancer metastasis. Cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, can lead to the transcriptional upregulation and secretion of MMPs. By measuring MMP activity, researchers can infer the status of these upstream regulatory pathways.

Caption: Measuring MMP activity as a readout for upstream signaling.

Experimental Protocols

The following is a generalized protocol for an in vitro MMP activity assay using this compound in a 96-well microplate format.

Materials

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Purified active MMP enzyme or biological sample containing MMPs

-

MMP inhibitor (e.g., NNGH, EDTA) for control wells

-

Fluorometric microplate reader with Ex/Em filters for 328/420 nm

-

96-well black microplate

Reagent Preparation

-

Substrate Stock Solution : Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C.

-

Substrate Working Solution : On the day of the assay, dilute the stock solution in Assay Buffer to the desired final concentration (typically 2-10 µM).

-

Enzyme Preparation : Dilute the active MMP enzyme in cold Assay Buffer to the desired concentration. For biological samples (e.g., cell culture supernatant), they may be used directly or after activation of pro-MMPs.

-

Pro-MMP Activation (Optional) : If measuring total MMP activity from zymogens, incubate the sample with an activating agent like APMA (4-aminophenylmercuric acetate) at 37°C prior to the assay.

Assay Procedure

-

Plate Setup : Add reagents to the wells of a 96-well plate. Include appropriate controls:

-

Substrate Control : Assay Buffer + Substrate Working Solution (no enzyme).

-

Inhibitor Control : Assay Buffer + Enzyme + Inhibitor + Substrate Working Solution.

-

Test Wells : Assay Buffer + Enzyme + Substrate Working Solution.

-

-

Pre-incubation : If screening inhibitors, pre-incubate the enzyme with the test compounds or control inhibitor for 15-30 minutes at the assay temperature (e.g., 37°C).

-

Initiate Reaction : Add the Substrate Working Solution to all wells to start the enzymatic reaction. The final volume is typically 100-200 µL.

-

Kinetic Measurement : Immediately place the microplate in the pre-warmed fluorometer. Measure the fluorescence intensity (Ex: 328 nm, Em: 420 nm) at regular intervals (e.g., every 60 seconds) for 15-60 minutes.

Data Analysis

-

Subtract the background fluorescence (Substrate Control) from all readings.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.

-

The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated by comparing the V₀ of the test samples to a standard curve generated with a known concentration of a fluorescent standard (e.g., free Mca).

Caption: Standard workflow for an MMP fluorometric assay.

Conclusion

This compound is a robust and versatile tool for the sensitive detection of matrix metalloproteinase activity. Its mechanism, rooted in the principles of Fluorescence Resonance Energy Transfer, provides a continuous and quantitative readout of enzymatic function. This makes it an invaluable substrate for researchers in drug development and life sciences who are investigating the role of MMPs in health and disease, screening for novel inhibitors, or assessing the impact of upstream signaling events on protease activity.

References

An In-depth Technical Guide to MOCAc-PLGL(Dpa)AR: Structure, Chemical Properties, and Applications in Metalloproteinase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MOCAc-PLGL(Dpa)AR is a highly sensitive, fluorogenic peptide substrate extensively utilized for the continuous assay of various matrix metalloproteinases (MMPs), including MMP-2, MMP-7, and MMP-9. Its design incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MOCAc), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa), strategically positioned within the peptide sequence Pro-Leu-Gly-Leu-Ala-Arg. The inherent fluorescence of the MOCAc group is intramolecularly quenched by the Dpa group through Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the Gly-Leu peptide bond by active MMPs separates the donor and quencher, resulting in a quantifiable increase in fluorescence. This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound, offering detailed protocols and data to support its use in academic and industrial research settings.

Structure and Chemical Properties

This compound, also known as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is a synthetic peptide with a specific amino acid sequence that is recognized and cleaved by several members of the matrix metalloproteinase family.[1] The key components of its structure are the N-terminal MOCAc group, which serves as the fluorophore, and the Dpa residue, which acts as the quencher.[1]

The peptide backbone, -Pro-Leu-Gly-Leu-, provides the primary recognition site for MMPs, with the cleavage occurring between the Glycine and Leucine residues.[2] The C-terminal Alanine and Arginine residues contribute to the substrate's solubility and interaction with the enzyme's active site.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, MMP-2/MMP-7 Fluorogenic Substrate | [3] |

| Molecular Formula | C43H66N12O11 • XCF3COOH | [3] |

| Formula Weight | 927.1 g/mol | |

| Excitation Wavelength (λex) | 328 nm | |

| Emission Wavelength (λem) | 393 - 420 nm | |

| Purity | ≥95% | |

| Solubility | Water: 1 mg/ml | |

| Appearance | Lyophilized powder | |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light. |

Mechanism of Action: FRET-Based Detection

The functionality of this compound as a fluorogenic substrate is based on the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the fluorescent MOCAc group and the quenching Dpa group are in close proximity. When the MOCAc fluorophore is excited at 328 nm, the energy is non-radiatively transferred to the Dpa quencher, resulting in minimal fluorescence emission.

Upon the introduction of an active MMP, the enzyme recognizes and cleaves the peptide bond between the Glycine and Leucine residues. This cleavage event separates the MOCAc fluorophore from the Dpa quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the MOCAc group at approximately 393-420 nm. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.

Kinetic Parameters

This compound is recognized for its high sensitivity, which is reflected in its favorable kinetic parameters with various MMPs. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| PUMP (MMP-7) | 2.1 x 10⁶ | |

| Stromelysin (MMP-3) | 1.1 x 10⁶ | |

| 72 kDa Gelatinase (MMP-2) | 1.0 x 10⁶ | |

| Collagenase (MMP-1) | 1.2 x 10⁵ |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

The following provides a generalized protocol for a continuous kinetic assay of MMP activity using this compound. It is recommended to optimize the conditions for each specific enzyme and experimental setup.

Materials

-

This compound substrate

-

Purified active MMP enzyme

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5

-

Inhibitor (optional, for control experiments), e.g., GM6001

-

DMSO (for stock solution preparation)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

Preparation of Reagents

-

This compound Stock Solution: Dissolve the lyophilized powder in DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.

-

MMP Enzyme Stock Solution: Reconstitute the purified enzyme in the assay buffer to a desired concentration. Store on ice and avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the substrate and enzyme stock solutions to the desired working concentrations using the assay buffer. The final substrate concentration is typically in the range of 1-10 µM.

Assay Procedure

-

Plate Setup: Add the following to the wells of a 96-well black microplate:

-

Blank: Assay buffer only.

-

Substrate Control: Assay buffer + this compound working solution.

-

Enzyme Activity: Assay buffer + this compound working solution + MMP enzyme working solution.

-

Inhibitor Control (optional): Assay buffer + this compound working solution + inhibitor + MMP enzyme working solution.

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add the MMP enzyme working solution to the appropriate wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader with excitation at 328 nm and emission at 393 nm.

Data Analysis

-

Subtract the background fluorescence (from the blank or substrate control wells) from the fluorescence readings of the enzyme activity wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The enzyme activity can be expressed as the change in fluorescence units per unit of time.

Applications in Research and Drug Development

This compound is a valuable tool for a variety of applications in both basic research and drug discovery:

-

Enzyme Kinetics and Characterization: Determining the kinetic parameters (Km, kcat) of purified MMPs.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential MMP inhibitors.

-

Biological Sample Analysis: Measuring MMP activity in complex biological samples such as cell culture supernatants, tissue homogenates, and biological fluids.

-

Drug Development: Evaluating the potency and selectivity of novel MMP inhibitors.

Conclusion

This compound is a robust and highly sensitive fluorogenic substrate that has become a staple in the study of matrix metalloproteinases. Its well-defined structure, predictable FRET-based mechanism of action, and favorable kinetic properties make it an ideal tool for quantifying MMP activity in a continuous and high-throughput manner. The detailed information and protocols provided in this guide are intended to facilitate its effective implementation in a wide range of research and drug development applications.

References

MOCAc-PLGL(Dpa)AR: A Comprehensive Technical Guide to a Key Fluorogenic MMP Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key characteristics of MOCAc-PLGL(Dpa)AR, a widely utilized fluorogenic substrate for the study of Matrix Metalloproteinases (MMPs). This document details its biochemical properties, kinetic parameters with various MMPs, and standardized experimental protocols for its use.

Core Characteristics of this compound

This compound, also known by its full chemical name (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(N³-[2,4-dinitrophenyl]-L-α,β-diaminopropionyl)-Ala-Arg-NH₂, is a synthetic peptide designed for the sensitive and continuous assay of MMP activity.[1] Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET).[1][2]

The peptide incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl (Dpa).[2] In the intact substrate, the close proximity of the Dpa group efficiently quenches the fluorescence of the Mca group.[1] Enzymatic cleavage of the peptide backbone at the Gly-Leu bond by an active MMP separates the fluorophore and the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This substrate is recognized and cleaved by a broad range of MMPs, making it a valuable tool for general MMP activity screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, MMP-2/MMP-7 Fluorogenic Substrate, FS-1 |

| Molecular Formula | C₄₉H₆₈N₁₄O₁₃ |

| Molecular Weight | 1093.16 g/mol |

| Excitation Wavelength | ~328 nm |

| Emission Wavelength | ~393 nm |

| Cleavage Site | Glycine (Gly) - Leucine (Leu) bond |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protect from light. |

Kinetic Parameters: MMP-Substrate Interactions

The efficiency of an enzyme's cleavage of a substrate is best described by the specificity constant (kcat/Km). This value provides a measure of the enzyme's catalytic efficiency and substrate preference. Below is a compilation of reported kcat/Km values for the cleavage of this compound by various human MMPs. It is important to note that these values can be influenced by experimental conditions such as buffer composition, pH, and temperature.

Table 2: Specificity Constants (kcat/Km) of this compound with Various MMPs

| MMP Isoform | Common Name | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Collagenase-1 | 4.1 x 10⁴ | Neumann et al., 2004 |

| MMP-2 | Gelatinase-A | 1.7 x 10⁵ | Bachem Product Information |

| MMP-7 | Matrilysin | 1.7 x 10⁵ | Bachem Product Information |

| MMP-8 | Collagenase-2 | 2.1 x 10⁵ | Neumann et al., 2004 |

| MMP-9 | Gelatinase-B | 5.8 x 10⁵ | Neumann et al., 2004 |

| MMP-13 | Collagenase-3 | 1.2 x 10⁶ | Neumann et al., 2004 |

| MMP-14 (MT1-MMP) | Membrane Type 1-MMP | 1.0 x 10⁵ | Neumann et al., 2004 |

Note: The data presented is compiled from various sources and should be used for comparative purposes. For precise kinetic determinations, it is recommended to perform experiments under your specific assay conditions.

Experimental Protocols

The following is a generalized protocol for conducting an MMP activity assay using this compound. This can be adapted for 96-well plate-based assays for higher throughput.

Reagents and Materials

-

Active, purified MMP enzyme of known concentration

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

For pro-MMPs: 4-aminophenylmercuric acetate (APMA) for activation

-

Fluorescence microplate reader or spectrofluorometer with excitation at ~328 nm and emission at ~393 nm

-

Black, opaque 96-well microplates

Experimental Workflow

The following diagram outlines the general workflow for an MMP activity assay.

Caption: Experimental workflow for MMP activity assay using this compound.

Detailed Procedure

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 10 µM.

-

Enzyme Working Solution: Dilute the active MMP enzyme in Assay Buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Activation of Pro-MMPs (if necessary): Incubate the pro-MMP with 1-2 mM APMA in Assay Buffer at 37°C for 1-2 hours.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 25 µL of the enzyme working solution to the appropriate wells.

-

Include control wells:

-

Substrate only: 25 µL of Assay Buffer instead of enzyme.

-

Enzyme only: 25 µL of enzyme working solution and 25 µL of Assay Buffer without substrate.

-

Inhibitor control: Pre-incubate the enzyme with a known MMP inhibitor before adding the substrate.

-

-

-

Initiate the Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction. The total volume in each well should be 100 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.

-

Data Analysis:

-

Subtract the background fluorescence (substrate only wells) from the values of the enzyme-containing wells.

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For kinetic parameter determination (Km and kcat), repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

MMP Signaling Pathways

MMPs that effectively cleave this compound, such as MMP-2 and MMP-9, are often implicated in cellular processes like tissue remodeling, cell migration, and cancer metastasis. The expression and activity of these MMPs are tightly regulated by complex signaling pathways, frequently initiated by extracellular stimuli such as growth factors and pro-inflammatory cytokines.

Regulation of MMP-2 and MMP-9 Expression

The following diagram illustrates a simplified overview of common signaling pathways leading to the transcriptional upregulation of MMP-2 and MMP-9.

Caption: Key signaling pathways regulating MMP-2 and MMP-9 gene expression.

Extracellular signals, including cytokines like TNF-α and IL-1β, and growth factors such as TGF-β, bind to their respective cell surface receptors. This binding initiates intracellular signaling cascades, prominently featuring the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor-kappa B (NF-κB) pathways. These pathways converge on the activation of transcription factors like AP-1 and NF-κB, which then bind to the promoter regions of the MMP-2 and MMP-9 genes, driving their transcription. The TGF-β signaling pathway often utilizes the Smad family of transcription factors.

This guide provides a foundational understanding of the key characteristics and applications of the this compound substrate. For further detailed information, consulting the primary literature is recommended.

References

The Tipping Point of Proteolysis: A Technical Guide to FRET-Based Substrates for Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Matrix Metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases critical to the dynamic remodeling of the extracellular matrix (ECM). Their activity is fundamental in physiological processes such as development, wound healing, and angiogenesis. However, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the precise and sensitive detection of MMP activity is paramount for both basic research and the development of targeted therapeutics. This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of Förster Resonance Energy Transfer (FRET)-based substrates for the quantification of MMP activity.

The Principle of FRET-Based MMP Detection

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (quencher), when they are in close proximity (typically 1-10 nm).[1] In the context of MMP substrates, a short peptide sequence containing a specific MMP cleavage site is synthesized and flanked by a FRET pair.[2]

In the intact substrate, the donor and quencher are held in close proximity, leading to the quenching of the donor's fluorescence emission. Upon enzymatic cleavage of the peptide by an active MMP, the donor and quencher are separated, disrupting FRET and resulting in a detectable increase in the donor's fluorescence.[1][3] This fluorescence signal is directly proportional to the rate of substrate cleavage and, therefore, to the MMP activity.[2]

The design of an effective FRET-based MMP substrate hinges on several key factors:

-

Peptide Sequence: The amino acid sequence must be a specific and efficient substrate for the target MMP.

-

FRET Pair: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the quencher.

-

Solubility and Stability: The substrate must be soluble and stable in aqueous assay buffers.

Quantitative Comparison of FRET-Based MMP Substrates

The efficacy of different FRET-based substrates for various MMPs can be quantitatively compared using their kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme for a given substrate is best described by the kcat/Km ratio.

Below is a summary of kinetic parameters for several commonly used FRET-based MMP substrates.

| Substrate Name/Sequence | Target MMP(s) | Fluorophore/Quencher | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, -2, -3, -7, -8, -9, -13, -14 | Mca/Dnp | MMP-1: 21,000 | |||

| MMP-2: 619,000 | ||||||

| MMP-3: 40,000 | ||||||

| MMP-9: 206,000 | ||||||

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, -2, -7, -8, -9, -13, -14 | Mca/Dnp | MMP-1: 190,000 | |||

| MMP-2: 630,000 | ||||||

| MMP-8: 430,000 | ||||||

| MMP-13: 1,100,000 | ||||||

| MMP-14: 30,000 | ||||||

| OmniMMP Fluorogenic Substrate | Broad Spectrum | 5-FAM/QXL™520 | ||||

| (Ac-Pro-Cha-Abu-Cys(Et)-His-Ala-D-Arg-Val-Tyr-D-Asp-Lys-D-Arg-Pro-NH₂) | ||||||

| Mca-Pro-Leu-Ala-Nva-D-Arg-Pro-NH₂ | MMP-2, -9 | Mca/Dnp | ||||

| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1, -2, -3 | Dnp/Trp | MMP-1: 0.13 | 43 | 3,000 | |

| MMP-2: 0.22 | 26 | 8,500 | ||||

| MMP-3: 0.08 | 50 | 1,600 |

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes.

Experimental Protocols

Synthesis of a FRET-Based MMP Substrate via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a FRET-based peptide substrate using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fluorophore with a reactive group (e.g., 5-FAM, SE)

-

Quencher with a reactive group (e.g., Dabcyl, SE)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF to remove the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid to the resin using a coupling agent and DIPEA in DMF.

-

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Fluorophore and Quencher Incorporation:

-

N-terminal Fluorophore: After the final amino acid is coupled and deprotected, react the N-terminus of the peptide with the activated fluorophore (e.g., 5-FAM, SE) in the presence of DIPEA in DMF.

-

Side-Chain Quencher: Incorporate an amino acid with a reactive side chain (e.g., Lys(Dde)) at the desired position for quencher attachment. After assembling the full peptide and attaching the N-terminal fluorophore, selectively deprotect the Lys(Dde) side chain and couple the activated quencher (e.g., Dabcyl, SE).

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized FRET substrate by mass spectrometry and analytical HPLC.

General MMP Activity Assay using a FRET Substrate

This protocol describes a typical fluorometric assay to measure the activity of a purified MMP or MMPs in a biological sample.

Materials:

-

Active, purified MMP or biological sample containing MMPs

-

FRET-based MMP substrate stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

MMP inhibitor (e.g., EDTA or a specific inhibitor) for negative control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the FRET substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Prepare a dilution series of the MMP enzyme or biological sample in Assay Buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the diluted enzyme or sample.

-

For negative controls, pre-incubate the enzyme or sample with an MMP inhibitor before adding the substrate.

-

Include a substrate-only control (Assay Buffer without enzyme).

-

-

Initiate the Reaction: Add the FRET substrate working solution to all wells to start the reaction.

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Monitor the increase in fluorescence intensity over time (kinetic read) or measure the fluorescence at a single time point after a defined incubation period (endpoint read).

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate-only control) from all readings.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the enzyme concentration to determine the relationship between activity and enzyme amount.

-

Immunocapture FRET Assay for Specific MMP Activity

This method allows for the measurement of the activity of a specific MMP from a complex biological sample.

Materials:

-

Antibody specific for the target MMP

-

96-well black microplate

-

Biological sample containing a mixture of MMPs

-

FRET-based MMP substrate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer

Procedure:

-

Antibody Coating: Coat the wells of a 96-well plate with the MMP-specific antibody.

-

Sample Incubation: Add the biological sample to the antibody-coated wells and incubate to allow the target MMP to be captured.

-

Washing: Wash the wells with Wash Buffer to remove unbound proteins.

-

Activity Assay:

-

Add the FRET substrate in Assay Buffer to the wells.

-

Measure the fluorescence signal as described in the general MMP activity assay protocol.

-

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Involving MMPs

MMP expression and activity are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the roles of MMPs in health and disease.

-

MMP-2 Activation and Signaling: Pro-MMP-2 is primarily activated at the cell surface by a complex involving Membrane Type 1-MMP (MT1-MMP/MMP-14) and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2). Active MMP-2 can then cleave a variety of ECM components and also participate in intracellular signaling.

-

TGF-β-Induced MMP-9 Expression: The cytokine Transforming Growth Factor-beta (TGF-β) is a potent inducer of MMP-9 expression. This induction is mediated through both SMAD-dependent and SMAD-independent (e.g., MAPK) signaling pathways, which converge on the MMP-9 promoter to initiate transcription.

-

MMP-14 (MT1-MMP) Signaling and Substrate Cleavage: As a membrane-anchored MMP, MMP-14 plays a crucial role in pericellular proteolysis. It not only activates other MMPs like pro-MMP-2 but also directly cleaves a variety of cell surface proteins, including other proteases, receptors, and adhesion molecules, thereby modulating cell signaling and behavior.

Experimental Workflow for High-Throughput Screening (HTS) of MMP Inhibitors

FRET-based assays are highly amenable to high-throughput screening for the identification of novel MMP inhibitors. The following diagram illustrates a typical HTS workflow.

Conclusion

FRET-based substrates have revolutionized the study of MMPs by providing a sensitive, continuous, and high-throughput method for quantifying their activity. The selection of an appropriate substrate, coupled with robust experimental design and a thorough understanding of the underlying biological pathways, is critical for obtaining meaningful and reproducible data. This guide provides a foundational framework for researchers to effectively utilize these powerful tools in their exploration of MMP biology and the development of novel therapeutic strategies targeting these crucial enzymes.

References

- 1. Matrix Metalloproteinase-14 Both Sheds Cell Surface Neuronal Glial Antigen 2 (NG2) Proteoglycan on Macrophages and Governs the Response to Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]

An In-depth Technical Guide to the Enzymatic Cleavage of MOCAc-PLGL(Dpa)AR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate MOCAc-PLGL(Dpa)AR. It is designed to serve as a core resource for researchers and professionals involved in drug development, particularly those focused on the modulation of matrix metalloproteinase (MMP) activity. This document details the substrate's mechanism of action, presents quantitative kinetic data for its cleavage by various MMPs, provides detailed experimental protocols for its use, and illustrates the key signaling pathways in which these enzymes are involved.

Introduction to this compound

This compound, also known as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is a highly sensitive fluorogenic substrate used for the continuous assay of several matrix metalloproteinases (MMPs).[1][2] Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence PLGL is a common recognition and cleavage site for many MMPs.

The substrate consists of a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MOCAc or Mca), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa). In the intact peptide, the close proximity of the Dpa group quenches the fluorescence emitted by the MOCAc group. Enzymatic cleavage at the glycine-leucine (Gly-Leu) peptide bond separates the fluorophore from the quencher, leading to a significant increase in fluorescence intensity that can be monitored in real-time. This direct relationship between fluorescence and enzymatic activity allows for precise quantification of enzyme kinetics.

The substrate exhibits excitation and emission maxima at approximately 328 nm and 393 nm, respectively. It is a valuable tool in various research fields, including cancer biology, cardiovascular disease, and arthritis, where MMPs are known to play crucial roles.

Quantitative Data Presentation: Enzyme Kinetics

The efficiency of this compound cleavage varies among different MMPs. The following table summarizes the available kinetic parameters for the enzymatic cleavage of this substrate and its closely related analogue, FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), by a range of human MMPs. The catalytic efficiency is represented by the kcat/Km ratio. It is important to note that assay conditions such as pH and temperature can influence these values.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | FS-6 | - | 27.5 | Increased 2- to 9-fold vs. FS-1 | |

| MMP-2 | This compound | 0.066 | 2.2 | 30,000 | |

| MMP-7 | This compound | - | - | - | |

| MMP-8 | FS-6 | - | - | Increased 2- to 9-fold vs. FS-1 | |

| MMP-9 | This compound | - | - | - | |

| MMP-13 | FS-6 | - | - | Increased 2- to 9-fold vs. FS-1 | |

| MMP-14 | FS-6 | - | - | Increased 3-fold vs. FS-1 |

Note: FS-1 is this compound. Data for some MMPs with the specific this compound substrate is limited in publicly available literature; therefore, data for the closely related FS-6 substrate is included for comparison. The kcat/Km for FS-6 with collagenases (MMP-1, -8, -13) and MT1-MMP (MMP-14) is reported to be significantly increased compared to the parent substrate (FS-1). For gelatinases (MMP-2, -9) and matrilysin (MMP-7), the specificity constants remain similarly high for both substrates.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro MMP activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5. Store at 4°C.

-

Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in light-protected aliquots at -20°C. The substrate is soluble in water at up to 1 mg/ml.

-

Enzyme Solution: Reconstitute or dilute purified active MMP enzyme in assay buffer to a desired stock concentration. The final enzyme concentration in the assay will need to be optimized to ensure a linear reaction rate. Store on ice.

-

Inhibitor Stock Solution (Optional): For control experiments, prepare a stock solution of a broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA) in DMSO.

Assay Procedure

-

Plate Preparation: Use a black, flat-bottom 96-well microplate suitable for fluorescence measurements to minimize background fluorescence.

-

Reagent Equilibration: Bring all reagents to the assay temperature (e.g., 37°C) before use.

-

Assay Setup (per well):

-

Add 50 µL of Assay Buffer.

-

Add 20 µL of the diluted active MMP enzyme. For a negative control, add 20 µL of Assay Buffer instead.

-

For inhibitor control wells, pre-incubate the enzyme with the inhibitor (e.g., 10 µL of inhibitor solution) for 15-30 minutes at the assay temperature before adding the substrate.

-

-

Reaction Initiation: Add 20 µL of the this compound working solution to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be below the Km value for accurate determination of initial velocity. A typical starting concentration is 10 µM.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.

Data Analysis

-

Plot Data: Plot the relative fluorescence units (RFU) against time for each well.

-

Determine Initial Velocity (V₀): Identify the linear portion of the curve for each reaction and calculate the slope. This slope represents the initial velocity (V₀) of the reaction.

-

Enzyme Activity Calculation: The enzyme activity can be expressed as the change in fluorescence units per minute (ΔRFU/min).

-

Kinetic Parameter Determination (kcat and Km): To determine the Michaelis-Menten constants, perform the assay with varying substrate concentrations. Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated from the maximal velocity (Vmax) and the enzyme concentration ([E]) using the formula: kcat = Vmax / [E].

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMPs and the experimental workflow for the enzymatic assay.

Simplified MMP Signaling Pathway in Cancer Progression

MMP Involvement in Cardiovascular Disease

Experimental Workflow for this compound Cleavage Assay

Conclusion

This compound is a robust and sensitive tool for the real-time monitoring of MMP activity. This technical guide provides the essential information for its effective utilization in research and drug development, from understanding its kinetic properties with various MMPs to the practical application in enzymatic assays. The provided diagrams of relevant signaling pathways and experimental workflows serve to contextualize the application of this substrate in broader biological and methodological frameworks. As research into the roles of MMPs in health and disease continues to expand, the use of well-characterized fluorogenic substrates like this compound will remain a cornerstone of discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for MMP Activity Assay Using MOCAc-PLGL(Dpa)AR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining matrix metalloproteinase (MMP) activity using the fluorogenic substrate MOCAc-PLGL(Dpa)AR. This substrate is a valuable tool for studying the enzymatic activity of several MMPs, including MMP-2, MMP-7, and MMP-9, which are implicated in various physiological and pathological processes such as wound healing, angiogenesis, and cancer metastasis.

Principle of the Assay

The this compound substrate is a FRET (Fluorescence Resonance Energy Transfer) peptide. The peptide sequence, PLGL, is a recognition and cleavage site for several MMPs. The MOCAc (7-methoxycoumarin-4-yl)acetyl group serves as the fluorophore and is positioned at the N-terminus. At the other end of the cleavage site, a Dpa (N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl) group acts as a quencher.

In its intact state, the close proximity of the MOCAc and Dpa groups results in the quenching of MOCAc's fluorescence. Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by an active MMP, the MOCAc-containing fragment is liberated from the Dpa quencher. This separation leads to a significant increase in fluorescence intensity, which can be monitored over time to determine the rate of the enzymatic reaction. The activity of the MMP is directly proportional to the rate of increase in fluorescence.

The excitation and emission maxima for the cleaved MOCAc fluorophore are approximately 328 nm and 420 nm, respectively.[1]

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) | Storage |

| This compound | R&D Systems | ES001 | -20°C to -70°C, protect from light |

| Recombinant Human MMP-2 | R&D Systems | 902-MP | -20°C to -70°C |

| Recombinant Human MMP-7 | R&D Systems | 907-MP | -20°C to -70°C |

| Recombinant Human MMP-9 | R&D Systems | 911-MP | -20°C to -70°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| CaCl₂ | Sigma-Aldrich | C1016 | Room Temperature |

| NaCl | Sigma-Aldrich | S9888 | Room Temperature |

| Brij-35 | Sigma-Aldrich | B4184 | Room Temperature |

| DMSO | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black microplates | Corning | 3603 | Room Temperature |

| Fluorescence microplate reader | Various | - | - |

Experimental Protocols

Reagent Preparation

Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5):

-

Dissolve the appropriate amounts of Tris base, NaCl, and CaCl₂ in deionized water.

-

Adjust the pH to 7.5 with HCl.

-

Add Brij-35 to a final concentration of 0.05% (w/v).

-

Stir until fully dissolved.

-

Filter sterilize and store at 4°C.

Substrate Stock Solution (10 mM):

-

Dissolve this compound in DMSO to a final concentration of 10 mM.[2]

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Working Substrate Solution (100 µM):

-

Dilute the 10 mM Substrate Stock Solution 1:100 in Assay Buffer to a final concentration of 100 µM.

-

Prepare this solution fresh on the day of the experiment.

MMP Enzyme Stock Solution:

-

Reconstitute the lyophilized MMP enzyme according to the manufacturer's instructions to a stock concentration (e.g., 100 µg/mL).

-

Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.

Working MMP Enzyme Solution:

-

On the day of the experiment, dilute the MMP enzyme stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1-10 nM is recommended.

Assay Procedure

-

Set up the reactions in a 96-well black microplate.

-

Add the following reagents to each well in the specified order:

| Reagent | Volume | Final Concentration |

| Assay Buffer | Variable | - |

| Inhibitor or Vehicle | 10 µL | Variable |

| Working MMP Enzyme Solution | 40 µL | 1-10 nM |

| Total Volume Before Substrate | 90 µL | |

| Working Substrate Solution | 10 µL | 10 µM |

| Final Reaction Volume | 100 µL |

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the enzyme and inhibitor (if applicable) to interact.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the Working Substrate Solution to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes.

-

Excitation Wavelength: ~328 nm

-

Emission Wavelength: ~420 nm

-

Data Analysis

-

For each well, plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).

-

Identify the linear portion of the curve, which represents the initial velocity (V₀) of the reaction.

-

Calculate the slope of this linear portion (ΔRFU/Δtime). The slope is the rate of the reaction and is proportional to the MMP activity.

-

For inhibitor studies, calculate the percent inhibition using the following formula: % Inhibition = [(V₀_uninhibited - V₀_inhibited) / V₀_uninhibited] * 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: A flowchart illustrating the major steps of the MMP activity assay.

Principle of FRET-based MMP Assay

Caption: The mechanism of the FRET-based MMP activity assay.

Simplified MMP Activation Signaling Pathway

Caption: An overview of signaling pathways leading to MMP gene expression.

References

Application Notes and Protocols for Measuring MMP-2 Activity using the MOCAc-PLGL(Dpa)AR FRET Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the MOCAc-PLGL(Dpa)AR fluorogenic substrate to measure the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2). This document includes the assay principle, detailed experimental protocols for enzyme activity measurement and inhibitor screening, and data presentation guidelines.

Introduction

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components, particularly type IV collagen.[1] Dysregulation of MMP-2 activity is implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis.[1] The this compound assay provides a sensitive and continuous method for quantifying MMP-2 activity, making it a valuable tool in drug discovery and biomedical research.

Assay Principle

The this compound assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate is a peptide containing a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MOCAc), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa). In the intact peptide, the close proximity of the MOCAc and Dpa moieties results in the quenching of the MOCAc fluorescence. Upon cleavage of the peptide bond between the glycine and leucine residues by an active MMP, such as MMP-2, the fluorophore and quencher are separated.[2] This separation disrupts FRET, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP-2 activity.

The following diagram illustrates the FRET-based mechanism of the this compound substrate:

Materials and Reagents

Table 1: Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) | Storage |

| This compound Substrate | MedChemExpress | HY-131498 | -20°C to -80°C, protect from light |

| Recombinant Human MMP-2 | Sigma-Aldrich | M9070 | -20°C or below |

| Assay Buffer | - | - | 4°C |

| APMA (4-Aminophenylmercuric Acetate) | AAT Bioquest | 15051 | Room Temperature |

| MMP Inhibitor (e.g., Batimastat) | AnaSpec | - | -20°C |

| DMSO | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom microplate | Corning | 3603 | Room Temperature |

| Fluorescence microplate reader | - | - | - |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5.[1] Filter sterilize and store at 4°C.

-

This compound Substrate Stock Solution (1 mM): Dissolve the lyophilized substrate in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.

-

Recombinant MMP-2 Stock Solution (e.g., 100 µg/mL): Reconstitute lyophilized MMP-2 in assay buffer to a concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

APMA Stock Solution (1 M): Dissolve APMA in DMSO to a final concentration of 1 M.

-

APMA Working Solution (2 mM): Dilute the 1 M APMA stock solution 1:500 in Assay Buffer. Prepare fresh before use.

Activation of pro-MMP-2

MMPs are often in an inactive pro-enzyme (zymogen) form. Activation is required for enzymatic activity.

-

Thaw the pro-MMP-2 stock solution on ice.

-

To activate, incubate the pro-MMP-2 with 1 mM APMA at 37°C for 1 hour.

-

The activated MMP-2 is now ready for use in the activity assay.

MMP-2 Activity Assay Protocol

The following diagram outlines the general workflow for the MMP-2 activity assay:

Procedure:

-

Prepare a dilution series of activated MMP-2 in Assay Buffer.

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 20 µL of the diluted activated MMP-2 to the respective wells. For a negative control, add 20 µL of Assay Buffer.

-

If screening for inhibitors, add 10 µL of the inhibitor solution to the appropriate wells and 10 µL of vehicle (e.g., DMSO) to the control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare the substrate working solution by diluting the 1 mM stock solution to a final concentration of 10 µM in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the 10 µM substrate working solution to each well. The final volume in each well will be 100 µL.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm every 1-2 minutes for 30-60 minutes.

MMP-2 Inhibitor Screening Protocol

-

Follow steps 1-3 of the MMP-2 Activity Assay Protocol.

-

Prepare a dilution series of the test inhibitor in Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration.

-

Add 10 µL of each inhibitor dilution to the corresponding wells. For the positive control (no inhibition), add 10 µL of the vehicle (e.g., Assay Buffer with DMSO). For the negative control (no enzyme activity), add 10 µL of Assay Buffer.

-

Add 20 µL of activated MMP-2 (at a concentration that gives a robust signal) to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the 10 µM this compound substrate working solution to all wells.

-

Measure the fluorescence intensity as described in the activity assay protocol.

Data Presentation and Analysis

Enzyme Activity Calculation

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each MMP-2 concentration.

-

Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.

-

Plot V₀ against the MMP-2 concentration to generate a standard curve.

Inhibitor Screening Data

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Table 2: Representative Data for MMP-2 Inhibition

| Inhibitor Concentration (µM) | Average V₀ (RFU/min) | % Inhibition |

| 0 (No Inhibitor) | 500 | 0 |

| 0.1 | 450 | 10 |

| 1 | 250 | 50 |

| 10 | 50 | 90 |

| 100 | 5 | 99 |

| IC₅₀ (µM) | 1 |

Note: The data presented in this table is for illustrative purposes only. Actual results may vary.

Kinetic Parameters

The Michaelis-Menten kinetic parameters, Kₘ and kcat, can be determined by measuring the initial reaction rates at various substrate concentrations. A literature search did not yield specific Kₘ and kcat values for MMP-2 with the this compound substrate. Researchers can determine these parameters experimentally by performing the assay with a fixed enzyme concentration and varying substrate concentrations, followed by analysis using a Michaelis-Menten plot or a Lineweaver-Burk plot.

MMP-2 Signaling Pathway

The expression and activity of MMP-2 are regulated by complex signaling pathways. The PI3K/Akt pathway is a key regulator of MMP-2 expression in response to various growth factors.

Troubleshooting

Table 3: Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No or low signal | Inactive enzyme | Ensure proper activation of pro-MMP-2 with APMA. Use a new aliquot of enzyme. |

| Incorrect filter settings | Verify the excitation and emission wavelengths on the microplate reader. | |

| Substrate degradation | Protect the substrate from light and store it properly. Use a fresh aliquot. | |

| High background fluorescence | Contaminated buffer or reagents | Use fresh, high-purity reagents and buffer. |

| Autofluorescence of test compounds | Run a control with the compound and substrate without the enzyme. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Keep the enzyme on ice and use it immediately after dilution. |

References

Application Notes and Protocols for Screening MMP Inhibitors Using MOCAc-PLGL(Dpa)AR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in various physiological processes. However, their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them significant therapeutic targets. The fluorogenic substrate MOCAc-PLGL(Dpa)AR is a highly sensitive and specific tool for assaying the activity of several MMPs, including MMP-2, MMP-7, and MMP-9, and for screening potential inhibitors.[1][2][3][4]

This document provides detailed application notes and experimental protocols for utilizing this compound in MMP inhibitor screening assays.

Principle of the Assay

The this compound substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence PLGL is a cleavage site for several MMPs. The fluorophore, (7-methoxycoumarin-4-yl)acetyl (MOCAc), is attached to the N-terminus, and its fluorescence is quenched by the dinitrophenyl (Dpa) group at the C-terminus. In the intact peptide, the close proximity of the MOCAc and Dpa moieties results in efficient quenching of fluorescence. Upon cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the MMP activity and can be monitored in real-time to determine enzyme kinetics and inhibitor potency.

Data Presentation

Kinetic Parameters of this compound with Various MMPs

The efficiency of this compound as a substrate varies among different MMPs. The following table summarizes the available kinetic parameters.

| MMP | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| MMP-1 | 27.5 | N/A | Increased 2- to 9-fold vs. FS-1 |

| MMP-2 | N/A | N/A | 11405 |

| MMP-7 | N/A | N/A | N/A |

| MMP-8 | N/A | N/A | Increased 2- to 9-fold vs. FS-1 |

| MMP-9 | N/A | N/A | N/A |

| MMP-13 | N/A | N/A | Increased 2- to 9-fold vs. FS-1 |

| MMP-14 | N/A | N/A | 1200 |

Note: "N/A" indicates that specific values were not available in the searched literature. "FS-1" refers to the parent substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. The data for MMP-1, MMP-8, and MMP-13 are for a closely related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6), which shows increased specificity constants compared to the parent compound.

IC₅₀ Values of Known MMP Inhibitors Determined with Fluorogenic Substrates

The following table provides examples of IC₅₀ values for common MMP inhibitors. While not all values were determined specifically with this compound, they offer a reference for expected potencies in similar fluorogenic assays.

| Inhibitor | Target MMP | IC₅₀ |

| Compound 25 | MMP-9 | 13.4 µM |

| Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide) | MMP-13 | 105 nM |

| N-O-Isopropyl sulfonamido-based hydroxamate (Compound 5) | MMP-13 | 3.0 ± 0.2 nM |

Experimental Protocols

Materials and Reagents

-

This compound substrate: Store as a stock solution in DMSO at -20°C or -80°C, protected from light.

-

Active MMP enzyme: (e.g., human recombinant MMP-2, MMP-7, or MMP-9). Store in aliquots at -80°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

-

Test compounds (potential inhibitors): Dissolved in an appropriate solvent (e.g., DMSO).

-

Control inhibitor: A known MMP inhibitor (e.g., GM6001, NNGH) for assay validation.

-

96-well black microplates: With flat, clear bottoms for fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~325-328 nm and emission at ~393-420 nm.

Experimental Workflow Diagram

Caption: Experimental workflow for MMP inhibitor screening.

Detailed Protocol for MMP Inhibitor Screening

-

Reagent Preparation:

-

MMP Substrate Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.

-

Active MMP Enzyme Working Solution: Thaw the enzyme stock on ice. Dilute the enzyme in cold assay buffer to the desired final concentration (typically in the low nM range). Keep the diluted enzyme on ice until use.

-

Inhibitor Solutions: Prepare a stock solution of the test compound, typically at 100X the highest desired final concentration, in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor stock to generate a dose-response curve.

-

-

Assay Procedure (96-well plate format):

-

Controls: Include the following controls in your assay plate:

-

No-Enzyme Control: Assay buffer and substrate only (to measure background fluorescence).

-

Enzyme Control (No Inhibitor): Assay buffer, enzyme, and vehicle (e.g., DMSO) (represents 100% enzyme activity).

-

Positive Inhibitor Control: Assay buffer, enzyme, and a known MMP inhibitor (to validate the assay).

-

-

Assay Setup:

-

To each well, add the appropriate volume of assay buffer.

-

Add the diluted test inhibitor or vehicle to the corresponding wells.

-

Add the diluted active MMP enzyme to all wells except the no-enzyme control. The typical final volume at this stage is 50-100 µL.

-

Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

-

Initiation and Measurement:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (typically 1-10 µM).

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 393 nm.

-

-

Data Analysis:

-

Calculate Initial Reaction Rates: For each well, plot the relative fluorescence units (RFU) versus time. The initial reaction rate (velocity) is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Signaling Pathways Involving MMPs

The expression and activity of MMPs are tightly regulated by complex signaling networks. Understanding these pathways is crucial for identifying novel therapeutic targets for modulating MMP activity.

Key Signaling Pathways Regulating MMP Expression

Extracellular stimuli such as growth factors (e.g., EGF), cytokines (e.g., TNF-α, IL-1β), and physical stress can activate intracellular signaling cascades that converge on transcription factors to regulate MMP gene expression.

Caption: Major signaling pathways regulating MMP gene expression.

This diagram illustrates that various external signals activate pathways such as the MAPK (ERK, JNK, p38) and NF-κB pathways, leading to the activation of transcription factors like AP-1 and NF-κB, which in turn drive the expression of MMP genes. The JAK-STAT pathway is another important route for cytokine-mediated MMP induction.

By understanding these upstream regulatory mechanisms, researchers can explore inhibitors that target these signaling molecules as an alternative or complementary approach to direct MMP inhibition.

References

- 1. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

Preparation of MOCAc-PLGL(Dpa)AR Working Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOCAc-PLGL(Dpa)AR, also known as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is a highly sensitive fluorogenic substrate utilized for the continuous assay of various matrix metalloproteinases (MMPs), including MMP-2, MMP-7, and MMP-9, as well as Cathepsins D and E.[1][2][3] Its principle is based on fluorescence resonance energy transfer (FRET). The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MOCAc or Mca), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa). In its intact state, the fluorescence of the MOCAc group is quenched by the close proximity of the Dpa group. Upon enzymatic cleavage of the peptide bond between the glycine and leucine residues, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This document provides detailed protocols for the preparation of this compound working solutions and summarizes key quantitative data.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Source |

| Full Chemical Name | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | |

| Synonyms | This compound, MMP-2/MMP-7 Fluorogenic Substrate | |

| Molecular Weight | ~1093.15 g/mol | |

| Excitation Maximum (Ex) | 328 nm | |

| Emission Maximum (Em) | 393 - 420 nm | |

| Formulation | Typically a lyophilized powder | |

| Purity | ≥95% to ≥98% |

Experimental Protocols

Preparation of Stock Solution

The initial step involves the preparation of a concentrated stock solution, which can be stored for later use. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for the initial reconstitution.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Microcentrifuge tubes

Protocol:

-

Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.

-

Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. A common stock concentration is 1-10 mg/mL. For example, to prepare a 10 mg/mL stock solution from 1 mg of powder, add 100 µL of DMSO. Some suppliers provide the product as a pre-dissolved stock solution in DMSO (e.g., 6.07 mM or 7.99 mg/mL).

-

Vortex the vial thoroughly to ensure the peptide is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C, protected from light.

Storage and Stability of Stock Solution:

| Storage Temperature | Stability | Source |

| -20°C | Up to 1 month (protect from light) | |

| -80°C | Up to 6 months (protect from light) | |

| -20°C to -70°C | Up to 12 months (manual defrost freezer) |

Preparation of Working Solution

The working solution is prepared by diluting the stock solution to the final desired concentration in an appropriate assay buffer. The final concentration of the substrate in the assay will depend on the specific enzyme and experimental conditions, but a typical starting point is in the low micromolar range.

Materials:

-

This compound stock solution

-

Assay Buffer (e.g., Tris-based buffer with CaCl2, NaCl, and a detergent like Brij-35)

-

Microcentrifuge tubes or microplate

Protocol:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Determine the final desired concentration of the substrate in your assay. This is often determined empirically and is typically around the Km value for the enzyme of interest.

-

Dilute the stock solution with the assay buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.

-

Mix the working solution gently but thoroughly.

-

The working solution should be prepared fresh on the day of the experiment and kept on ice, protected from light, until use.

FRET-Based Enzyme Activity Assay Workflow

The following diagram illustrates the general workflow for a FRET-based enzyme activity assay using this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Using MOCAc-PLGL(Dpa)AR

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOCAc-PLGL(Dpa)AR is a highly sensitive fluorogenic substrate designed for the activity-based detection of several matrix metalloproteinases (MMPs), particularly MMP-2, MMP-7, and MMP-9. This substrate is invaluable for high-throughput screening (HTS) campaigns aimed at discovering and characterizing MMP inhibitors. The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). The MOCAc (7-methoxycoumarin-4-yl)acetyl) fluorophore is quenched by the Dpa (N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl) group within the intact peptide. Upon enzymatic cleavage of the peptide backbone between the glycine and leucine residues by an active MMP, the MOCAc and Dpa moieties are separated, leading to a significant increase in fluorescence intensity.[1][2] This direct relationship between enzyme activity and fluorescence signal allows for a rapid and robust method to quantify enzyme kinetics and inhibition.

The excitation and emission maxima for the cleaved MOCAc fluorophore are approximately 328 nm and 420 nm, respectively. This substrate's positive charge enhances its solubility and interaction with the active sites of target MMPs.

Principle of the Assay

The this compound substrate is a synthetic peptide that mimics a natural cleavage site for several MMPs. In its intact form, the close proximity of the MOCAc fluorophore and the Dpa quencher results in efficient FRET, leading to minimal fluorescence emission. When an active MMP, such as MMP-2, MMP-7, or MMP-9, is present, it recognizes and cleaves the peptide bond between the glycine and leucine residues. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process and causing a detectable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity, enabling quantitative analysis of enzyme kinetics and the potency of potential inhibitors.

Featured Applications

-

High-Throughput Screening (HTS) for MMP Inhibitors: The simple, "mix-and-read" format of this assay makes it ideal for screening large compound libraries to identify potential MMP inhibitors.

-

Enzyme Kinetics and Characterization: This substrate can be used to determine key kinetic parameters of MMPs, such as K_m and k_cat, providing insights into enzyme efficiency and substrate specificity.

-

Mechanism of Inhibition Studies: The assay can be adapted to elucidate the mechanism of action of identified inhibitors (e.g., competitive, non-competitive, uncompetitive).

-

Drug Discovery and Development: By providing a reliable method for quantifying MMP activity, this substrate is a valuable tool in the preclinical development of therapeutics targeting MMPs in diseases such as cancer, arthritis, and cardiovascular disorders.

Data Presentation

Enzyme Specificity and Kinetic Parameters

The this compound substrate is cleaved by several MMPs. The efficiency of cleavage, represented by the kinetic parameters K_m and k_cat, varies between different MMPs. While comprehensive kinetic data for this specific substrate is not extensively published, the following table provides an example of the kind of data that can be generated. For MMP-7, a K_m value has been reported.[3]